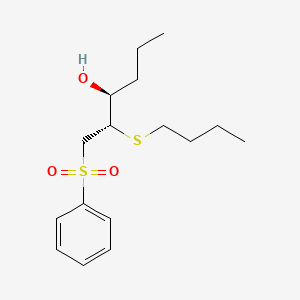![molecular formula C20H15ClO3 B12596777 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde CAS No. 883752-43-0](/img/structure/B12596777.png)
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with benzyloxy and phenoxy groups, along with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 4-(benzyloxy)phenol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzoic acid.
Reduction: 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and coatings due to its unique structural properties.
作用機序
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-[4-(Benzyloxy)phenoxy]benzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-[4-(Benzyloxy)phenoxy]-2-fluorobenzaldehyde: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
4-[4-(Benzyloxy)phenoxy]-2-bromobenzaldehyde: Contains a bromine atom, which may alter its reactivity compared to the chlorine-substituted compound.
Uniqueness
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde is unique due to the presence of both benzyloxy and phenoxy groups along with a chlorine atom, which imparts distinct chemical and biological properties
特性
CAS番号 |
883752-43-0 |
|---|---|
分子式 |
C20H15ClO3 |
分子量 |
338.8 g/mol |
IUPAC名 |
2-chloro-4-(4-phenylmethoxyphenoxy)benzaldehyde |
InChI |
InChI=1S/C20H15ClO3/c21-20-12-19(7-6-16(20)13-22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChIキー |
QUODWKPBTVOGKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=C(C=C3)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


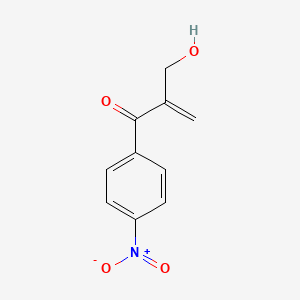
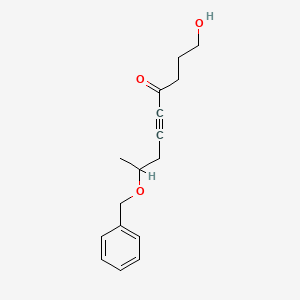
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
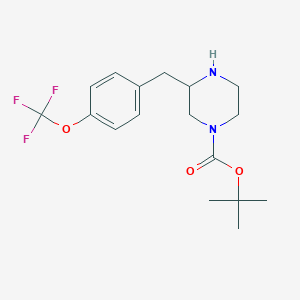
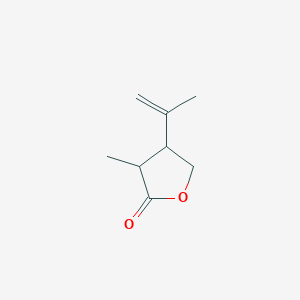
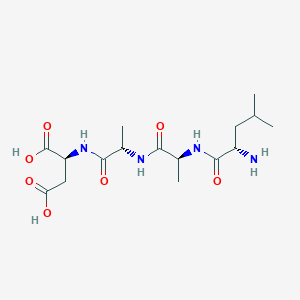

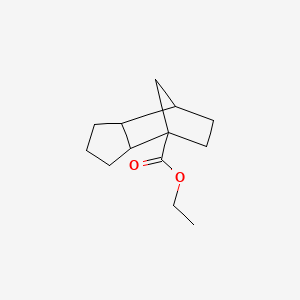
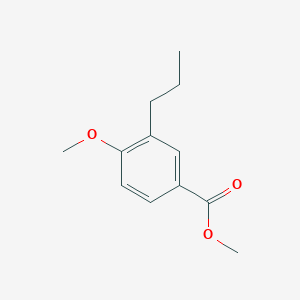
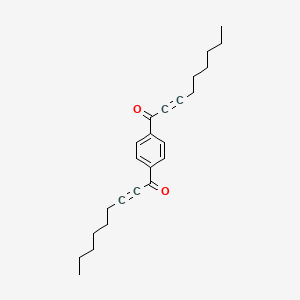

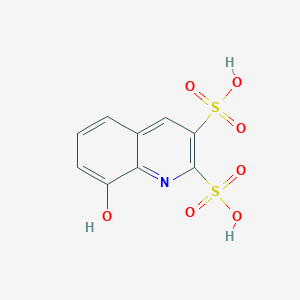
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
